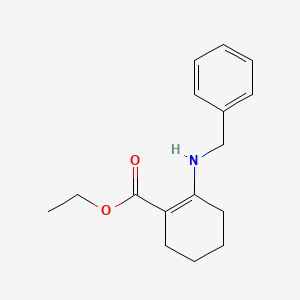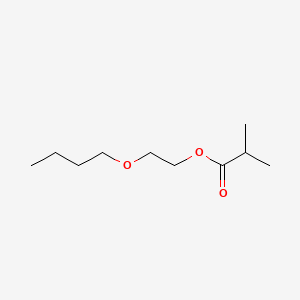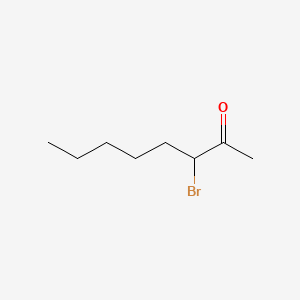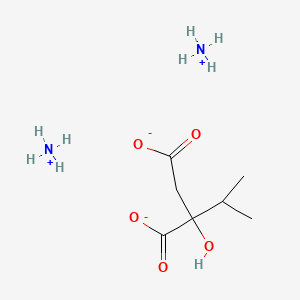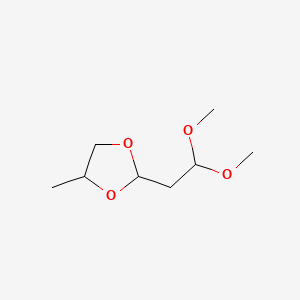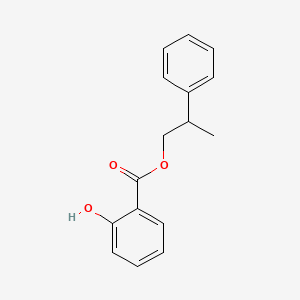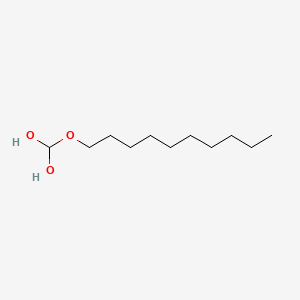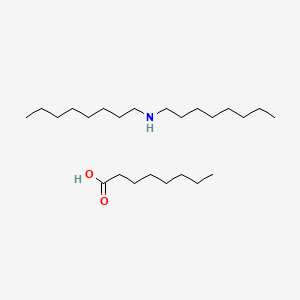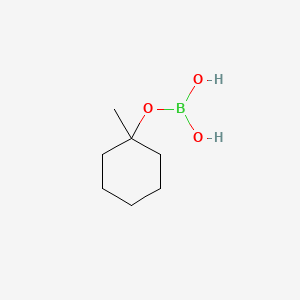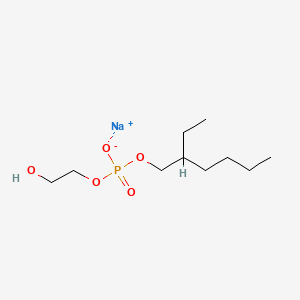
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate: is a chemical compound with the molecular formula C10H22O5P.Na and a molecular weight of 276.24 g/mol . . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethylhexyl 2-hydroxyethyl phosphate typically involves the esterification of phosphoric acid with 2-ethylhexanol and 2-hydroxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phosphoric acid is reacted with 2-ethylhexanol and 2-hydroxyethanol. The reaction is typically catalyzed by an acid catalyst and carried out at elevated temperatures. The ester is then neutralized with sodium hydroxide, and the product is purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-ethylhexyl 2-hydroxyethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as sulfuric acid or hydrochloric acid.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters .
Scientific Research Applications
Chemistry: In chemistry, sodium 2-ethylhexyl 2-hydroxyethyl phosphate is used as a surfactant and emulsifying agent. It is also employed in the synthesis of other chemical compounds and as a reagent in various chemical reactions .
Biology: In biological research, this compound is used as a buffer and stabilizing agent in biochemical assays. It helps maintain the pH and stability of biological samples .
Medicine: In the medical field, this compound is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems .
Industry: Industrially, it is used in the production of detergents, lubricants, and anti-wear additives. It is also employed in the manufacturing of coatings and adhesives .
Mechanism of Action
The mechanism of action of sodium 2-ethylhexyl 2-hydroxyethyl phosphate involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and emulsification. In biological systems, it can interact with cell membranes and proteins, stabilizing them and maintaining their functionality .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphate
- 2-ethylhexyl 2-hydroxyethyl hydrogen phosphate
Comparison: Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is unique due to its specific ester and sodium salt structure, which imparts distinct surfactant and emulsifying properties. Compared to bis(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphate, it has a different molecular structure that affects its solubility and reactivity .
Properties
CAS No. |
85909-39-3 |
|---|---|
Molecular Formula |
C10H22NaO5P |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
sodium;2-ethylhexyl 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C10H23O5P.Na/c1-3-5-6-10(4-2)9-15-16(12,13)14-8-7-11;/h10-11H,3-9H2,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
MFOCXXTYQVKVBP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)COP(=O)([O-])OCCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


